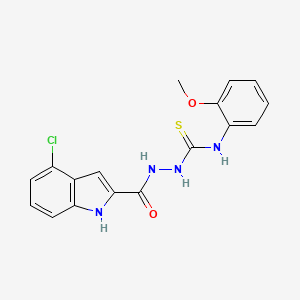
1H-Indole-2-carboxylic acid, 4-chloro-, 2-(((2-methoxyphenyl)amino)thioxomethyl)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-2-carboxylic acid, 4-chloro-, 2-(((2-methoxyphenyl)amino)thioxomethyl)hydrazide is a complex organic compound that belongs to the indole family. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure that includes a chloro-substituted indole ring, a carboxylic acid group, and a thioxomethyl hydrazide moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-2-carboxylic acid, 4-chloro-, 2-(((2-methoxyphenyl)amino)thioxomethyl)hydrazide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The chloro substitution can be introduced through electrophilic aromatic substitution reactions using chlorinating agents such as thionyl chloride or phosphorus pentachloride .
The thioxomethyl hydrazide moiety is usually introduced through a condensation reaction between the indole-2-carboxylic acid derivative and a thiosemicarbazide . The reaction conditions often involve refluxing in a suitable solvent such as ethanol or methanol, with the presence of a catalytic amount of acid to facilitate the condensation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
1H-Indole-2-carboxylic acid, 4-chloro-, 2-(((2-methoxyphenyl)amino)thioxomethyl)hydrazide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Oxidation: Oxo derivatives of the indole ring.
Reduction: Reduced hydrazide derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
1H-Indole-2-carboxylic acid, 4-chloro-, 2-(((2-methoxyphenyl)amino)thioxomethyl)hydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Indole-2-carboxylic acid, 4-chloro-, 2-(((2-methoxyphenyl)amino)thioxomethyl)hydrazide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, its interaction with cellular receptors can trigger signaling pathways that result in anticancer or antiviral activities .
Comparison with Similar Compounds
Similar Compounds
- 1H-Indole-2-carboxylic acid, ethyl ester .
- 4-Methoxy-1H-indole-2-carboxylic acid .
- 1H-Indole-2-carboxylic acid, 5-chloro-, ethyl ester .
Uniqueness
1H-Indole-2-carboxylic acid, 4-chloro-, 2-(((2-methoxyphenyl)amino)thioxomethyl)hydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activities. The presence of the chloro-substituted indole ring, carboxylic acid group, and thioxomethyl hydrazide moiety makes it a versatile compound for various applications in scientific research and industry .
Properties
CAS No. |
72548-95-9 |
|---|---|
Molecular Formula |
C17H15ClN4O2S |
Molecular Weight |
374.8 g/mol |
IUPAC Name |
1-[(4-chloro-1H-indole-2-carbonyl)amino]-3-(2-methoxyphenyl)thiourea |
InChI |
InChI=1S/C17H15ClN4O2S/c1-24-15-8-3-2-6-13(15)20-17(25)22-21-16(23)14-9-10-11(18)5-4-7-12(10)19-14/h2-9,19H,1H3,(H,21,23)(H2,20,22,25) |
InChI Key |
NNTFXJAPBNIARY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NNC(=O)C2=CC3=C(N2)C=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloropyrazino[2,3-F]quinoxaline](/img/structure/B14454845.png)

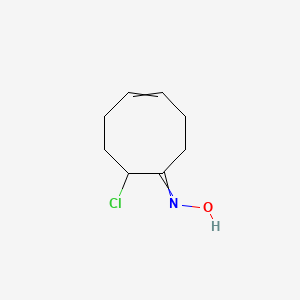

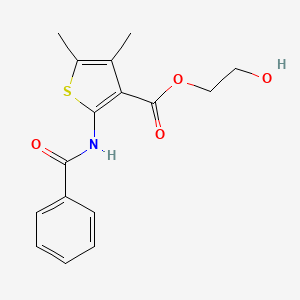
![2-Phenyl-4-[(E)-phenyldiazenyl]-2H-1,2,3-triazole](/img/structure/B14454878.png)
![6-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-triazolo[4,5-c]pyridin-4-one](/img/structure/B14454882.png)
![Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-, monoacetate](/img/structure/B14454886.png)
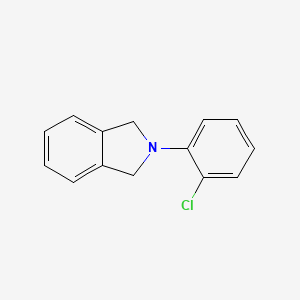

![2-(4-methylpiperazin-1-yl)-N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]acetamide](/img/structure/B14454917.png)
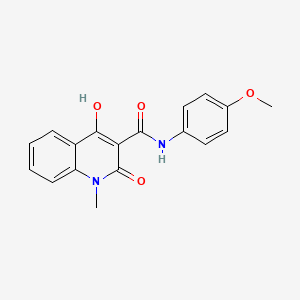
![(E)-1-[(3-Ethenylphenyl)sulfanyl]-2-phenyldiazene](/img/structure/B14454922.png)
methanone](/img/structure/B14454923.png)
